molecular formula CClF3O2S B14505959 Chloro(difluoro)methanesulfonyl fluoride CAS No. 64544-26-9

Chloro(difluoro)methanesulfonyl fluoride

Cat. No.: B14505959
CAS No.: 64544-26-9
M. Wt: 168.52 g/mol
InChI Key: VOCCSXSNBIIDIC-UHFFFAOYSA-N
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Description

Chloro(difluoro)methanesulfonyl fluoride (proposed molecular formula: CHClF₂SO₂F) is a fluorinated sulfonyl compound characterized by a sulfonyl fluoride (-SO₂F) group and chloro-difluoromethyl substituents. Sulfonyl fluorides are widely used in organic synthesis, pharmaceuticals, and materials science due to their reactivity as electrophiles and leaving groups .

Properties

CAS No.

64544-26-9

Molecular Formula

CClF3O2S

Molecular Weight

168.52 g/mol

IUPAC Name

chloro(difluoro)methanesulfonyl fluoride

InChI

InChI=1S/CClF3O2S/c2-1(3,4)8(5,6)7

InChI Key

VOCCSXSNBIIDIC-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(S(=O)(=O)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(difluoro)methanesulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of chloro(difluoro)methane with sulfuryl fluoride (SO2F2) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, making it a convenient and efficient method for producing the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure safety and efficiency. The process may include steps such as purification and distillation to obtain the compound in high purity. The use of automated systems and continuous flow reactors can enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

Chloro(difluoro)methanesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Sulfonic Acids: Formed through oxidation reactions.

    Sulfides and Sulfinates: Formed through reduction reactions.

Mechanism of Action

The mechanism of action of chloro(difluoro)methanesulfonyl fluoride involves its ability to react with nucleophiles, such as amino acids and proteins, through the sulfonyl fluoride group. This reactivity allows it to modify specific molecular targets, such as enzymes, by forming covalent bonds with active site residues. The modification of these targets can alter their activity and function, leading to various biological effects .

Comparison with Similar Compounds

Key Inferred Properties:

  • Molecular weight : ~166.56 g/mol (calculated).
  • Reactivity : Expected to exhibit high electrophilicity, similar to methanesulfonyl fluoride (MSF) and difluoromethanesulfonyl chloride .
  • Applications: Potential use as a precursor in fluorinated polymer synthesis or cholinesterase inhibition studies, analogous to MSF .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Chloro(difluoro)methanesulfonyl fluoride with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound CHClF₂SO₂F ~166.56 (calculated) High electrophilicity; potential cholinesterase inhibition; synthetic intermediate Inferred
Methanesulfonyl fluoride (MSF) CH₃SO₂F 98.10 Irreversible cholinesterase inhibitor; precursor for trifluoromethanesulfonyl fluoride
Difluoromethanesulfonyl chloride CHClF₂SO₂Cl 150.52 Reactive sulfonylating agent; industrial and laboratory use
Ethyl difluorophosphate C₂H₅F₂O₂P 144.03 Organophosphate ester; high acute toxicity; cholinesterase inhibition
2-Chloroethanesulfonyl fluoride C₂H₄ClFO₂S 146.57 Electrophilic reagent; used in peptide synthesis

Environmental Impact

  • Persistence: Fluorinated sulfonyl compounds are generally more stable than organophosphates but less persistent than perfluorinated alkyl substances (PFAS) .

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